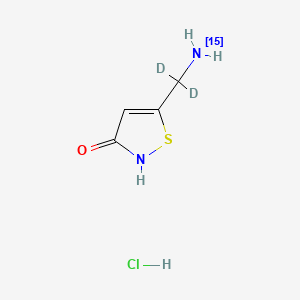

Thiomuscimol-15N,d2 Hydrochloride

描述

Thiomuscimol-15N,d2 Hydrochloride (CAS 1346603-53-9) is a deuterium- and nitrogen-15-labeled derivative of thiomuscimol, a structural analogue of γ-aminobutyric acid (GABA). Produced by Toronto Research Chemicals (TRC) and distributed globally via partnerships such as Wuhan AmyJet Scientific Co., Ltd., this compound is utilized in biomedical research for tracing metabolic pathways and receptor interactions . Its isotopic labeling enables precise detection in mass spectrometry and nuclear magnetic resonance (NMR) studies.

属性

IUPAC Name |

5-[azanyl(dideuterio)methyl]-1,2-thiazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDUUKGGXITKKB-NCNFAYJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SNC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=O)NS1)[15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858475 | |

| Record name | 5-[(~15~N)Amino(~2~H_2_)methyl]-1,2-thiazol-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346603-53-9 | |

| Record name | 5-[(~15~N)Amino(~2~H_2_)methyl]-1,2-thiazol-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of Thiomuscimol-15N,d2 Hydrochloride involves the incorporation of isotopic labels, specifically nitrogen-15 and deuterium. The synthetic route typically starts with the precursor compound, which undergoes a series of chemical reactions to introduce the isotopic labels. The final product is then purified and converted to its hydrochloride salt form .

化学反应分析

Thiomuscimol-15N,d2 Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

科学研究应用

Medicinal Chemistry and Drug Design

Thiomuscimol-15N,d2 Hydrochloride serves as a valuable tool in the field of medicinal chemistry for several reasons:

- Structural Elucidation : The use of isotopically labeled compounds allows researchers to trace metabolic pathways and interactions within biological systems. This is particularly useful in understanding how drugs like Thiomuscimol interact with their targets at the molecular level .

- Receptor Binding Studies : As a GABAA receptor agonist, Thiomuscimol-15N,d2 Hydrochloride can be employed to study receptor-ligand interactions. The isotopic labeling aids in distinguishing between endogenous and exogenous sources of the ligand during experiments, providing clearer insights into binding affinities and mechanisms .

Neuropharmacological Research

Thiomuscimol-15N,d2 Hydrochloride has significant implications in neuropharmacology:

- GABAergic Activity : By acting as an agonist at GABAA receptors, it helps elucidate the role of GABAergic signaling in various neurological conditions. This is crucial for developing treatments for anxiety, epilepsy, and other disorders linked to GABA dysfunction .

- Behavioral Studies : The compound can be utilized in animal models to assess its effects on behavior, providing insights into its potential therapeutic effects or side effects associated with GABA modulation .

Case Studies and Experimental Findings

Several studies highlight the applications of Thiomuscimol-15N,d2 Hydrochloride:

作用机制

Thiomuscimol-15N,d2 Hydrochloride exerts its effects by binding to the GABAA receptor, a type of receptor in the central nervous system that mediates inhibitory neurotransmission. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability .

相似化合物的比较

Muscimol-15N,d2 Hydrochloride (CAS 1346602-01-4)

Muscimol-15N,d2 Hydrochloride is the closest structural analogue to Thiomuscimol-15N,d2 Hydrochloride. Key comparisons include:

The sulfur substitution in Thiomuscimol may reduce metabolic stability compared to Muscimol, though direct data are lacking. Both compounds share isotopic labeling for tracking but differ in electronic properties due to sulfur’s larger atomic radius and polarizability .

Unlabeled Thiomuscimol and Muscimol

Unlabeled counterparts provide baseline

- Muscimol Free Base (CAS 3579-03-1) : A well-characterized GABAA receptor agonist with high BBB permeability. Its toxicity limits therapeutic use but validates its role in research .

- Thiomuscimol: The thio-analogue’s receptor binding profile is less studied, though sulfur substitution is known to modulate receptor kinetics in related compounds (e.g., thiocolchicoside vs. colchicine).

Comparison with Isotopically Labeled Analogues

DL-Lysine-15N2 Hydrochloride

DL-Lysine-15N2 Hydrochloride (Hölzel Diagnostika) shares isotopic labeling but belongs to a distinct chemical class (amino acid vs. GABA analogue). Comparisons highlight:

Other GABAergic Isotopic Standards

Compounds like <sup>13</sup>C-GABA or deuterated baclofen are used in similar contexts but lack the isoxazole ring, reducing structural overlap. Thiomuscimol-15N,d2’s niche lies in its dual isotopic labels and sulfur-based modifications.

Handling and Stability Considerations

Thiomuscimol-15N,d2 Hydrochloride likely shares handling challenges with Muscimol-15N,d2 Hydrochloride, which is a controlled substance with a short shelf life and strict storage requirements (-20°C, desiccated) . Both are typically made-to-order, reflecting their specialized use and instability .

生物活性

Thiomuscimol-15N,d2 Hydrochloride is a synthetic compound that serves as a labeled analog of thiomuscimol, which is known for its role as a GABA_A receptor agonist. This article delves into the biological activity of thiomuscimol-15N,d2 Hydrochloride, highlighting its mechanism of action, research applications, and relevant case studies.

Overview of Thiomuscimol-15N,d2 Hydrochloride

Chemical Properties:

- CAS Number: 1346603-53-9

- Molecular Formula: C4H5D2ClN^15NOS

- Molecular Weight: Approximately 169.63 g/mol

- IC50 Value: 19 nM (indicating its potency as a GABA_A receptor agonist)

Thiomuscimol-15N,d2 Hydrochloride is primarily utilized in scientific research to explore the GABAergic system, particularly its implications in neurological disorders. The incorporation of isotopic labels (nitrogen-15 and deuterium) allows for enhanced tracking and analysis in biochemical experiments.

Thiomuscimol-15N,d2 Hydrochloride mimics the neurotransmitter GABA by binding to GABA_A receptors in the central nervous system. This binding leads to the opening of chloride ion channels, resulting in increased chloride influx into neurons. The consequent hyperpolarization of neurons reduces their excitability, thus exerting an inhibitory effect on neuronal activity.

Research Applications

Thiomuscimol-15N,d2 Hydrochloride is widely used in various fields:

- Neurochemistry:

- Pharmacology:

-

Analytical Chemistry:

- Used as a reference standard for the identification and quantification of compounds in complex biological matrices .

Comparative Analysis with Similar Compounds

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Thiomuscimol | Non-labeled version | GABA_A receptor agonist | Naturally occurring analog |

| Muscimol | Related structure | GABA_A receptor agonist | Psychoactive compound from mushrooms |

| Gaboxadol | Similar functional groups | Selective GABA_A receptor agonist | Higher selectivity for tonic inhibition |

Thiomuscimol-15N,d2 Hydrochloride's isotopic labeling differentiates it from these compounds, providing distinct advantages for research applications focused on the GABAergic system.

Case Studies and Research Findings

-

GABA_A Receptor Binding Studies:

A study demonstrated that thiomuscimol derivatives exhibit potent binding properties for GABA_A receptors, effectively displacing [^3H]GABA and [^3H]gabazine. This suggests that these compounds can be utilized to study receptor dynamics and pharmacological profiles . -

Therapeutic Potential:

Research indicates that thiomuscimol analogs can provoke significant neurological responses, such as convulsions upon intravenous administration, highlighting their potential utility in modeling seizure disorders . -

Isotopic Labeling Benefits:

The use of thiomuscimol-15N,d2 Hydrochloride has been pivotal in elucidating the pharmacokinetics of GABAergic drugs, allowing researchers to track metabolic pathways more accurately due to the distinct isotopic signatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。